7-Nitro-3-(octyloxy)quinoline
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Overview
Description
7-Nitro-3-(octyloxy)quinoline: is a chemical compound with the molecular formula C17H22N2O3 . It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 7th position and an octyloxy group at the 3rd position on the quinoline ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3-(octyloxy)quinoline can be achieved through several methods. One common approach involves the nitration of 3-(octyloxy)quinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position of the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and high yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-3-(octyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted quinolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Nitro-3-(octyloxy)quinoline has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
- Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry:
- Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the formulation of specialty chemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Nitro-3-(octyloxy)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the nitro and octyloxy groups.
7-Nitroquinoline: Similar structure but without the octyloxy group.
3-Octyloxyquinoline: Similar structure but without the nitro group.
Uniqueness: 7-Nitro-3-(octyloxy)quinoline is unique due to the presence of both the nitro and octyloxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
138797-32-7 |
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Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
7-nitro-3-octoxyquinoline |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-7-10-22-16-11-14-8-9-15(19(20)21)12-17(14)18-13-16/h8-9,11-13H,2-7,10H2,1H3 |
InChI Key |
IKGUJTQPTMGPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CN=C2C=C(C=CC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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